Octanoic acid, 2-ethyl-, ethyl ester
CAS No.: 25234-26-8
Cat. No.: VC11978184
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25234-26-8 |
|---|---|
| Molecular Formula | C12H24O2 |
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | ethyl 2-ethyloctanoate |
| Standard InChI | InChI=1S/C12H24O2/c1-4-7-8-9-10-11(5-2)12(13)14-6-3/h11H,4-10H2,1-3H3 |
| Standard InChI Key | ANRXOJOPPWWPFQ-UHFFFAOYSA-N |
| SMILES | CCCCCCC(CC)C(=O)OCC |
| Canonical SMILES | CCCCCCC(CC)C(=O)OCC |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Formula
Ethyl 2-ethylhexanoate is systematically named according to IUPAC rules as ethyl 2-ethylhexanoate, reflecting its esterification of 2-ethylhexanoic acid with ethanol. Its molecular formula is C₁₀H₂₀O₂, with a molecular weight of 172.26 g/mol . The compound’s structure consists of a hexanoic acid backbone substituted with an ethyl group at the second carbon, esterified with an ethyl alcohol moiety (Figure 1).
Table 1: Key Identifiers of Ethyl 2-Ethylhexanoate
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-ethylhexanoate |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| CAS Registry Number | 539-82-2 |
| Synonyms | 2-Ethylhexanoic acid ethyl ester; Ethyl octoate |
Spectroscopic Data
While explicit spectral data for ethyl 2-ethylhexanoate are scarce, analogous esters exhibit predictable patterns:
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Infrared (IR) Spectroscopy: Strong absorption bands near 1740 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C-O ester stretch) .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Industrial Production
Esterification of 2-Ethylhexanoic Acid
The most direct route to ethyl 2-ethylhexanoate involves the acid-catalyzed esterification of 2-ethylhexanoic acid with ethanol:
This reaction typically employs sulfuric acid or p-toluenesulfonic acid as a catalyst, with yields exceeding 85% under reflux conditions .
Industrial Scalability
2-Ethylhexanoic acid, the precursor to this ester, is produced via hydroformylation of propylene to butyraldehyde, followed by aldol condensation and oxidation . Large-scale esterification processes often utilize reactive distillation to remove water and drive the equilibrium toward ester formation.
Physicochemical Properties
Thermal and Solubility Profiles
Ethyl 2-ethylhexanoate is a colorless liquid with a fruity odor, consistent with short-chain esters. Key properties include:
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Boiling Point: ~205–210°C (extrapolated from homologous esters) .
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Density: 0.87–0.89 g/cm³ at 20°C.
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Solubility: Miscible with organic solvents (e.g., ethanol, ether); insoluble in water (<0.1 g/L) .
Stability and Reactivity
The ester is stable under ambient conditions but hydrolyzes in acidic or alkaline media to regenerate 2-ethylhexanoic acid and ethanol. Its branched structure confers resistance to oxidative degradation compared to linear esters .
Applications and Functional Utility
Industrial Uses
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Plasticizers: Enhances flexibility in polyvinyl chloride (PVC) and other polymers .
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Lubricant Additives: Reduces friction in synthetic oils due to its low volatility and thermal stability .
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Flavor and Fragrance: Imparts fruity notes in food additives and perfumes .
Emerging Roles in Green Chemistry
Recent studies highlight its potential as a bio-based solvent in coatings and adhesives, aligning with sustainability initiatives .
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